6-(propan-2-yl)pyridazine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(propan-2-yl)pyridazine-3-sulfonyl fluoride is a versatile chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . This compound is known for its intriguing properties, making it suitable for various applications in scientific research, including drug discovery, catalysis, and materials synthesis.
Preparation Methods
The synthetic routes and reaction conditions for preparing 6-(propan-2-yl)pyridazine-3-sulfonyl fluoride are not extensively detailed in the available literatureIndustrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
6-(propan-2-yl)pyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(propan-2-yl)pyridazine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme function and inhibition .
Comparison with Similar Compounds
6-(propan-2-yl)pyridazine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pyridazinone Derivatives: These compounds contain a pyridazine ring with an additional oxygen atom and are known for their diverse biological activities.
Properties
CAS No. |
2168095-50-7 |
---|---|
Molecular Formula |
C7H9FN2O2S |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.